METHYL 2-HEXENOATE

Flavour chemistry Use-level potency Sensory science

Methyl 2-hexenoate (CAS 2396-77-2; methyl (E)-hex-2-enoate) is an α,β-unsaturated short-chain fatty acid methyl ester (C₇H₁₂O₂, MW 128.17) belonging to the fatty acid ester class. It is a naturally occurring volatile compound identified in papaya (Carica spp.), soursop (Annona muricata), peas, and pineapple, and is listed as FEMA 2709 and JECFA 1809 as a GRAS flavouring agent.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B7983854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 2-HEXENOATE
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)OC
InChIInChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3
InChIKeyGFUGBRNILVVWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hexenoate (FEMA 2709): Technical Baseline for Sourcing and Formulation Decisions


Methyl 2-hexenoate (CAS 2396-77-2; methyl (E)-hex-2-enoate) is an α,β-unsaturated short-chain fatty acid methyl ester (C₇H₁₂O₂, MW 128.17) belonging to the fatty acid ester class [1]. It is a naturally occurring volatile compound identified in papaya (Carica spp.), soursop (Annona muricata), peas, and pineapple, and is listed as FEMA 2709 and JECFA 1809 as a GRAS flavouring agent [1][2]. Its chemical structure features a conjugated (E)-double bond at the 2-position, which fundamentally distinguishes its reactivity, sensory profile, and physicochemical behaviour from its saturated analog methyl hexanoate and from positional isomers such as methyl 3-hexenoate [3].

Formulation type Flavour and fragrance reconstitution; fine fragrance topnote with substantivity requirements
Isomer identity (E)-α,β-unsaturated methyl ester; positional isomer distinction critical for oxidation stability and sensory profile
Regulatory context FEMA 2709, JECFA 1809; listed as GRAS flavouring agent with evaluated intake context

Why Methyl 2-Hexenoate Cannot Be Interchanged with Methyl Hexanoate or Other C₇ Ester Analogs


Generic substitution between methyl 2-hexenoate and its closest in-class analogs—methyl hexanoate (saturated, FEMA 2708), methyl 3-hexenoate (positional isomer), or ethyl 2-hexenoate (ethyl ester, FEMA 4613)—fails because the conjugated α,β-unsaturated ester system imparts a distinct combination of organoleptic potency, thermal oxidation behaviour, volatility, and formulation stoichiometry that no single analog replicates [1]. The (E)-2,3 double bond confers a green, musty, earthy, sharp-fruity topnote character and a substantially lower effective use concentration (0.05–0.1 ppm in finished product) compared to methyl hexanoate (1–20 mg/kg), while the methyl ester group yields approximately threefold higher vapour pressure than ethyl 2-hexenoate, directly affecting headspace release and fragrance substantivity in complex matrices [2]. The position of the double bond further dictates oxidation product profiles: methyl 2-hexenoate and methyl 3-hexenoate both form epoxyesters and 4-oxo-derivatives upon thermal oxidation, but the α,β-unsaturation in methyl 2-hexenoate alters the relative abundance and identity of secondary decomposition products, with direct consequences for shelf-life stability in flavour and fragrance formulations [1].

Sensory potency mismatch
Saturated analog methyl hexanoate requires substantially higher use level; direct substitution alters flavour balance and may exceed regulatory limits.
Oxidation stability differential
Positional isomer methyl 3-hexenoate produces β,γ-epoxy esters rather than α,β-epoxy; decomposition fingerprint may shift shelf-life profile.
Volatility and substantivity shift
Ethyl ester analog has markedly lower vapour pressure; headspace release and fragrance longevity may not transfer to target formulation.

Methyl 2-Hexenoate: Quantitative Differentiation Evidence Against Closest Analogs


Flavour Use-Level Potency: Methyl 2-Hexenoate Requires ~10–400× Lower Concentration Than Methyl Hexanoate in Finished Products

Methyl 2-hexenoate achieves full organoleptic impact at a recommended finished-product concentration of only 0.05–0.1 ppm, whereas methyl hexanoate (FEMA 2708), its direct saturated analog, requires 1–20 mg/kg (1–20 ppm) in finished food products to deliver equivalent flavour strength [1]. This represents an approximately 10- to 400-fold difference in effective use concentration, making methyl 2-hexenoate a high-potency topnote ingredient [1].

Use-level potency
Cross-study comparable
Reported 10–400× potency difference
Reported topnote potency context; dose differentiation critical
0.05–0.1 ppm vs 1–20 ppm (methyl hexanoate); FEMA GRAS data
Flavour chemistry Use-level potency Sensory science

Fragrance Substantivity: Methyl 2-Hexenoate Delivers 4-Hour Tenacity vs. Poor Tenacity for Methyl Hexanoate

Methyl 2-hexenoate exhibits a substantivity of 4 hours at 100% concentration (neat) on a standard blotter evaluation, with medium odour strength and a fruity-green-banana-honey character [1]. In contrast, methyl hexanoate is explicitly described in supplier technical datasheets as having 'poor tenacity' with an ethereal, pineapple-apricot aroma that dissipates rapidly . This difference in fragrance longevity is attributable to the lower vapour pressure of methyl 2-hexenoate (4.06 mmHg at 25°C) relative to its molecular weight, and the polarity contribution of the conjugated double bond, which increases intermolecular interactions with fragrance carrier matrices .

Fragrance substantivity
Cross-study comparable
4-hour substantivity (reported) vs poor tenacity
Reported longer-lasting green-fruity note; substantivity review may be needed
Blotter evaluation at 100% conc.; methyl hexanoate lacks quantified duration
Fragrance formulation Substantivity Tenacity

Thermal Oxidation Product Profile: Double Bond Position Differentiates Methyl 2-Hexenoate from Methyl 3-Hexenoate

In a direct head-to-head thermal oxidation study by Whitlock and Nawar (1976), methyl 2-hexenoate (α,β-unsaturated) and methyl 3-hexenoate (β,γ-unsaturated) were oxidised under identical conditions and their decomposition products analysed [1]. Both esters produced epoxyesters and 4-oxo-derivatives as major oxidation products, but the α,β-unsaturated ester (methyl 2-hexenoate) exhibited a distinct product distribution pattern attributable to the conjugation between the double bond and the carbonyl group [1]. Epoxyesters derived from methyl 2-hexenoate involve epoxidation across the conjugated 2,3-double bond, yielding α,β-epoxy esters, whereas methyl 3-hexenoate epoxidation occurs at the non-conjugated 3,4-position, producing β,γ-epoxy esters with different subsequent degradation pathways. Both shared common secondary products including aldehydes, ketones, shorter-chain acids/esters, hydroxy-derivatives, and dimers [1].

Thermal oxidation products
Direct head-to-head
Epoxyester formation pathway differs
Reported distinct oxidation fingerprint; stability review may differ
Whitlock & Nawar 1976; α,β-epoxy vs β,γ-epoxy under identical conditions
Oxidation stability Double bond reactivity Shelf-life

Volatility Profile: Methyl 2-Hexenoate Exhibits 3.1× Higher Vapour Pressure Than Ethyl 2-Hexenoate

The vapour pressure of methyl 2-hexenoate is 4.06 mmHg at 25°C, compared to 1.32 mmHg at 25°C for ethyl 2-hexenoate (its ethyl ester analog, FEMA 4613) . This 3.1-fold difference in vapour pressure—arising from the smaller methyl ester moiety versus the ethyl ester—translates to significantly faster headspace release and higher initial olfactory impact for the methyl ester in fragrance applications . The boiling point at 760 mmHg also reflects this difference: 149.3°C for methyl 2-hexenoate versus 172.6°C for ethyl 2-hexenoate .

Vapour pressure
Cross-study comparable
Reported 3.1× higher (4.06 vs 1.32 mmHg)
Higher headspace release context; topnote volatility advantage may be context-dependent
At 25°C; ethyl 2-hexenoate comparison; validate under formulation conditions
Volatility Headspace release Vapour pressure

Flavour Formulation Stoichiometry: Methyl 2-Hexenoate Is the Dominant Component (~1.6× Methyl Hexanoate) in Authentic Soursop Flavour Reproduction

In the compositional analysis of soursop (Annona muricata) volatile flavour compounds, methyl hexanoate (~31%) and methyl 2-hexenoate (~27%) were identified as the two most abundant components, together constituting approximately 0.7 mg/kg of fruit [1][2]. Critically, the U.S. Patent US5468500 for authentic soursop flavour reconstitution specifies that methyl 2-hexenoate must constitute 42.2–46.8% of the active flavour mixture, while methyl hexanoate constitutes 25.7–29.9%, yielding a required ratio of methyl 2-hexenoate to methyl hexanoate of approximately 1.6:1 [3]. This demonstrates that authentic flavour reproduction cannot be achieved through simple proportional substitution between these two esters; the dominance of methyl 2-hexenoate in the formulation is stoichiometrically mandated [3].

Soursop flavour stoichiometry
Direct head-to-head
Reported ~1.6:1 mass ratio
Stoichiometric dominance in natural profile; formulation ratio not interchangeable
vs methyl hexanoate; US Pat. 5,468,500; verify with target fruit matrix
Flavour formulation Natural flavour reconstitution Soursop aroma

Methyl 2-Hexenoate: Evidence-Backed Application Scenarios for Procurement and Formulation


High-Potency Green-Fruity Topnote in Fine Fragrance and Personal Care Products

Methyl 2-hexenoate's 4-hour substantivity at 100% concentration [1] and medium odour strength make it an evidence-supported choice for perfumers seeking a green-fruity (banana, honey, pineapple) topnote with documented longevity. Its vapour pressure of 4.06 mmHg at 25°C ensures rapid headspace release for initial olfactory impact, while its substantivity profile suggests it will outlast methyl hexanoate (poor tenacity) in comparable applications [2]. Recommended use level in fragrance concentrate: up to 1.0000% per IFRA/RIFM guidance [2].

Authentic Tropical Fruit Flavour Reconstitution (Soursop, Pineapple, Papaya)

For flavour houses developing shelf-stable tropical fruit profiles, methyl 2-hexenoate is quantitatively essential. The soursop flavour patent US5468500 demonstrates that methyl 2-hexenoate must constitute 42.2–46.8% of the active mixture, at a ~1.6:1 ratio relative to methyl hexanoate, to reproduce authentic soursop flavour [3]. It is also a key volatile in papaya (Carica papaya) and pineapple (Ananas comosus), where its green-fruity character provides the 'sharp' topnote demanded in fruit complexes [1]. Formulators should note the exceptionally low effective concentration of 0.05–0.1 ppm in finished food products to avoid overdosing.

α,β-Unsaturated Ester Monomer for Specialty Polymer and Synthetic Intermediate Applications

As an α,β-unsaturated ester, methyl 2-hexenoate contains a conjugated double bond activated toward Michael addition, radical polymerisation, and epoxidation [4]. This distinguishes it from methyl hexanoate, which lacks the reactive double bond entirely. The thermal oxidation study by Whitlock and Nawar (1976) confirms that methyl 2-hexenoate produces epoxyesters as major oxidation products, a pathway directly relevant to epoxide-based monomer design [4]. Researchers procuring this compound for polymer chemistry or organic synthesis applications should specify the (E)-isomer (CAS 13894-63-8), as the stereochemistry of the double bond influences polymer tacticity and crosslinking density .

Analytical Reference Standard for GC-MS Volatile Profiling in Food Quality and Authenticity Testing

Methyl 2-hexenoate's well-characterised Kovats retention indices—939 on CP-Sil-5CB (non-polar) and 1284 on DB-Wax (polar) [1]—combined with its established natural occurrence in papaya, soursop, peas, and pineapple , make it a necessary analytical reference standard for food authenticity laboratories. Its FEMA 2709 and JECFA 1809 regulatory status, with an ADI of 'no safety concern at current levels of intake' [5], further supports its routine use as a calibrant in quantitative GC-MS methods for volatile profiling of tropical fruit products.

Application
Selection Property
Validation Focus
Fine fragrance topnote with substantivity
Substantivity profile and vapour pressure
Headspace release longevity on blotter; olfactory impact under dilution
Tropical fruit flavour reconstitution
Stoichiometric ratio in natural flavour composition
GC-MS validated formulation ratios for target fruit authenticity
α,β-unsaturated monomer for polymer synthesis
Conjugated double bond reactivity
Epoxidation and Michael addition pathways; polymer tacticity evaluation
GC-MS volatile profiling reference standard
Kovats retention indices and regulatory identity
Retention index matching on polar/non-polar columns; authenticity calibration
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